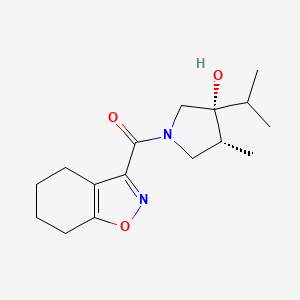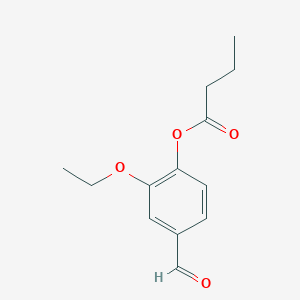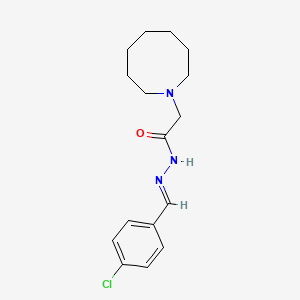
3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclocondensation of anthranilic acid amides with various aldehydes or isothiocyanates in the presence of catalysts or under specific conditions such as ultrasonic irradiation or using deep eutectic solvents. For instance, the synthesis process might include reacting anthranilic acid with benzoyl chlorides in the presence of catalysts like silica-supported Preyssler nanoparticles, offering a green, reusable, and efficient method for the formation of quinazolinone derivatives (Heravi et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone and related compounds can be characterized using various spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to the understanding of its reactivity and properties.
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including cyclocondensations, cross-dehydrogenative couplings, and reactions with electrophiles and nucleophiles, leading to a wide range of derivatives with potential biological activities. The presence of the quinazolinone core allows for regioselective reactions, such as lithiation, enabling the synthesis of more complex quinazolinones with diverse functional groups (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The introduction of substituents like benzyl and thienyl groups can affect these properties, potentially improving the compound's pharmaceutical applicability by altering its solubility and stability.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including the ability to form hydrogen bonds and participate in π-π interactions, which can be analyzed through techniques like Hirshfeld surface analysis. These interactions are crucial for the biological activity of quinazolinones, as they can influence the compound's binding affinity to biological targets (Hussain et al., 2020).
Applications De Recherche Scientifique
Antitumor Activity
3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed promising results against various cancer cell lines, suggesting their potential as templates for developing more potent antitumor agents. The use of molecular modeling and QSAR techniques has helped in understanding the pharmacophoric requirements for these derivatives as antitumor agents, highlighting their significance in medicinal chemistry research for cancer treatment (Al-Obaid et al., 2009).
Antiviral Bioactivities
Quinazolinone derivatives have also been explored for their antiviral properties. The synthesis of various 4(3H)-quinazolinone derivatives and their evaluation against different viruses demonstrated moderate to good antiviral activity. This suggests that these compounds could serve as a basis for the development of new antiviral agents, potentially offering new therapeutic options for viral infections (Gao et al., 2007).
Antimicrobial Activity
In addition to their antitumor and antiviral activities, quinazolinone derivatives have shown effectiveness against various bacterial and fungal pathogens. The synthesis of novel quinazolinone compounds and their subsequent testing against a range of microbes indicated both antibacterial and antifungal activities. This broad spectrum of antimicrobial activity positions 3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone derivatives as potential lead compounds for developing new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Jatav et al., 2006).
Propriétés
IUPAC Name |
3-benzyl-2-thiophen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19-15-9-4-5-10-16(15)20-18(17-11-6-12-23-17)21(19)13-14-7-2-1-3-8-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKUAUHUSFSUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)
![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)
![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)



